molecular formula C19H21N3O3S B2643599 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 929975-59-7

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

Cat. No. B2643599
CAS RN: 929975-59-7
M. Wt: 371.46
InChI Key: SYRURJRNCVMQBQ-UHFFFAOYSA-N
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Description

“1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” is a chemical compound with the CAS Number: 929975-59-7. It has a molecular weight of 371.46 . The compound is stored at room temperature and is in the form of a powder .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, which includes “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate”, has been a topic of interest due to their close similarity with the purine bases adenine and guanine . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Molecular Structure Analysis

The InChI code for “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” is 1S/C19H21N3O3S/c1-13-7-9-16 (10-8-13)26 (23,24)25-18-11-14 (2)17-12-20-22 (19 (17)21-18)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” include its molecular weight (371.46), its physical form (powder), and its storage temperature (room temperature) .

Scientific Research Applications

Future Directions

The future directions for research on “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate” and similar compounds could involve exploring their potential biomedical applications, given their structural similarity to purine bases . Further studies could also focus on the synthesis of these compounds, particularly the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

properties

IUPAC Name

(1-cyclopentyl-4-methylpyrazolo[3,4-b]pyridin-6-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-7-9-16(10-8-13)26(23,24)25-18-11-14(2)17-12-20-22(19(17)21-18)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRURJRNCVMQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3C4CCCC4)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

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